1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine
Overview
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the CAS Number: 40832-82-41. It has a molecular weight of 260.221 and its IUPAC name is 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine1. The compound is solid at room temperature1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine. However, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors2. The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings2.Molecular Structure Analysis
The InChI code for 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is 1S/C11H11F3N2O2/c12-11(13,14)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H21. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine. However, pyrrolidine derivatives are often used in the synthesis of various bioactive compounds2.Physical And Chemical Properties Analysis
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is a solid at room temperature1. It has a molecular weight of 260.221. The purity of the compound is 95%1.Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidines as Heterocyclic Organic Compounds : Pyrrolidines have significant relevance in medicine and industry, including as dyes and agrochemical substances. A study highlighted the polar [3+2] cycloaddition process, which is an essential method for synthesizing pyrrolidines, providing insights into their chemistry (Żmigrodzka et al., 2022).
Catalyzed Stereoselective Michael Addition : A study demonstrated the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for asymmetric Michael addition, a critical process in organic synthesis (Singh et al., 2013).
Applications in Organic Synthesis
Reactions with Stabilized Azomethine Ylides : The interaction of various 2-substituted 3-Nitro-2H-chromenes with stabilized azomethine ylides, leading to the formation of chromeno[3,4-c]pyrrolidines, has been studied. This process is crucial for creating specific molecular configurations with potential therapeutic applications (Kochnev et al., 2022).
Stereoselective Synthesis of Spiro Compounds : Research has developed methods for the stereoselective synthesis of spiro compounds involving pyrrolidine, which are important in medicinal chemistry due to their biological activities (Korotaev et al., 2021).
Exploring Chemical Dynamics
- Ultrafast Dynamics of Excited States : An investigation into the dynamics of the excited states of a pyrrolidine derivative, 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, using transient absorption spectroscopy, provides insights into the electronic and conformational behavior of these compounds(Ghosh & Palit, 2012).
Material Science Applications
- Polyimides Derived from Pyrrolidine Derivatives : The synthesis of novel polyimides derived from a specific pyrrolidine derivative has been explored. These polymers exhibit significant organosolubility, thermal stability, and hydrophobicity, demonstrating their potential in material science applications (Huang et al., 2017).
Biomedical Applications
- Catalysis in Asymmetric Reactions : Pyrrolidine derivatives have been used as catalysts in enantioselective reactions, crucial for synthesizing chiral compounds that have significant applications in drug development (Betancort & Barbas, 2001).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation3. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area3.
Future Directions
While I couldn’t find specific future directions for 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine, it’s worth noting that pyrrolidine derivatives are widely used in the development of new drugs2. The unique properties of the pyrrolidine ring make it a versatile scaffold for the design of new compounds with different biological profiles2. Therefore, it’s likely that 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine and similar compounds will continue to be of interest in drug discovery and development.
properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQZHRWBRICNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379679 | |
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine | |
CAS RN |
40832-82-4 | |
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40832-82-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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